1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a benzylamino group at position 1, an isopropyl group at position 3, and a cyano group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in oncology and enzyme inhibition . The compound’s synthesis typically involves multicomponent reactions (MCRs) or nucleophilic substitutions, as seen in analogous pyrido[1,2-a]benzimidazole derivatives .
Properties
IUPAC Name |
1-(benzylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-15(2)17-12-21(24-14-16-8-4-3-5-9-16)26-20-11-7-6-10-19(20)25-22(26)18(17)13-23/h3-12,15,24H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQRKBZSHDUNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multistep reactions starting from readily available starting materials. Common synthetic routes include:
Condensation Reactions: These involve the reaction of an aldehyde with an amine to form an imine, followed by cyclization.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next, all occurring in a single reaction vessel.
Chemical Reactions Analysis
1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Scientific Research Applications
1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development due to its unique structural properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituent Flexibility: The 1-position accommodates diverse groups (e.g., benzylamino, cyclohexylamino, benzotriazolyl), influencing solubility and target binding.
- Cyano Group: The 4-cyano group is conserved across analogs, contributing to electron-withdrawing effects that stabilize the aromatic system and modulate reactivity .
Table 3: Reported Bioactivities of Analogs
Key Findings :
- The chloroethylamino analog (Table 3) demonstrates potent cytotoxicity, likely due to alkylating properties .
- Benzotriazolyl derivatives show affinity for oxidoreductases, suggesting utility in metabolic disorder therapeutics .
- The target compound’s benzylamino group may enhance binding to aromatic enzyme pockets, though specific data are pending .
Biological Activity
The compound 1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile belongs to the class of pyrido[1,2-a]benzimidazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 325.41 g/mol. The compound features a pyrido[1,2-a]benzimidazole core, which is known for its pharmacological significance.
Antimicrobial Activity
Pyrido[1,2-a]benzimidazole derivatives have shown promising activity against various pathogens. Research indicates that modifications to the benzyl and carbonitrile groups can enhance their potency against resistant strains of bacteria and fungi. For instance, structural analogs have been developed that exhibit low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, making them potential candidates for anti-tubercular therapy .
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies suggest that pyrido[1,2-a]benzimidazoles can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have demonstrated significant cytotoxic effects in human cancer cell lines while exhibiting minimal toxicity to normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. The following table summarizes key findings from SAR studies:
| Modification | Effect on Activity |
|---|---|
| Benzyl group substitution | Enhances binding affinity to target enzymes |
| Carbonitrile presence | Critical for antimicrobial potency |
| Propan-2-yl group | Improves solubility and bioavailability |
Research indicates that the benzyl moiety plays a crucial role in the hydrophobic interactions with biological targets, while the nitrile group contributes to the overall stability and reactivity of the compound .
Case Studies
Several case studies highlight the biological efficacy of pyrido[1,2-a]benzimidazole derivatives:
- Antitubercular Activity : A study identified a derivative with a similar structure that exhibited an MIC value of 0.12 µg/mL against Mycobacterium tuberculosis. This compound was noted for its low toxicity towards Vero cells (IC50 > 100 µg/mL), indicating a favorable selectivity index .
- Anticancer Potential : In vitro studies demonstrated that certain analogs induced apoptosis in breast cancer cell lines through the activation of caspase pathways. These findings suggest potential therapeutic applications in oncology .
- Broad-Spectrum Antimicrobial Effects : Another study reported that modifications to the pyridine ring enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy positions these compounds as promising candidates for future drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
